5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound that features a pyridine ring substituted with a difluoromethyl group at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine-2-carboxylic acid.
Difluoromethylation: Introduction of the difluoromethyl group can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of 5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid derivatives.
Reduction: Formation of 5-(difluoromethyl)-6-methylpyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the binding affinity and selectivity of drugs to their biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, where its stability and activity can lead to more effective pest control agents.
Mechanism of Action
The mechanism by which 5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pathways involved often include metabolic enzymes and receptors that are critical for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-6-methylpyridine-2-carboxylic acid
- 5-(Chloromethyl)-6-methylpyridine-2-carboxylic acid
- 5-(Bromomethyl)-6-methylpyridine-2-carboxylic acid
Uniqueness
Compared to its analogs, 5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride offers a unique balance of electronic and steric properties due to the presence of the difluoromethyl group. This can result in distinct biological activities and improved pharmacokinetic profiles, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2758002-47-8 |
---|---|
Molecular Formula |
C8H8ClF2NO2 |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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